molecular formula C27H20N4O5S2 B2368003 1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole) CAS No. 2249525-26-4

1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole)

Cat. No.: B2368003
CAS No.: 2249525-26-4
M. Wt: 544.6
InChI Key: YMYWVWQMSITDCK-UHFFFAOYSA-N
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Description

1,1'-(4-Methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole) is a sophisticated synthetic bifunctional compound of high interest in advanced chemical and pharmacological research. Its structure incorporates two 1H-benzo[d]imidazole groups, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Benzimidazole derivatives are extensively investigated as DNA minor groove-binding ligands, which can interfere with DNA-topoisomerase complexes and exhibit potent anticancer properties . The molecule is built around a 4-methoxybiphenyl core, a structural motif often associated with target recognition in drug design . The two sulfonyl chloride precursor groups provide excellent reactivity, making this compound a valuable bis-electrophile for constructing complex molecules, potentially for use as a linker or a molecular scaffold in chemical biology. The primary research applications of this compound are anticipated in the fields of medicinal chemistry and drug discovery. It serves as a key intermediate for the synthesis of potential enzyme inhibitors, particularly in the development of anti-cancer and antimicrobial agents. Given that related benzimidazole-based small molecules have been identified as modulators of biological functions and have shown activity against human topoisomerase I (Hu Topo I), this compound could be a precursor in creating novel therapeutic candidates . Its bifunctional nature allows it to act as a molecular bridge, facilitating the study of protein-protein interactions or the construction of targeted prodrugs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-[4-[2-(benzimidazol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O5S2/c1-36-20-12-15-22(27(16-20)38(34,35)31-18-29-24-7-3-5-9-26(24)31)19-10-13-21(14-11-19)37(32,33)30-17-28-23-6-2-4-8-25(23)30/h2-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYWVWQMSITDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3C=NC4=CC=CC=C43)S(=O)(=O)N5C=NC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Mechanistic Overview

The target compound features a 4-methoxy-[1,1'-biphenyl] core disubstituted with sulfonyl groups at the 2- and 4'-positions, each linked to a 1H-benzo[d]imidazole moiety. Key synthetic challenges include:

  • Regioselective sulfonation of the biphenyl system.
  • Efficient coupling of sulfonyl chlorides with benzimidazole precursors.
  • Mitigation of side reactions during cyclization and sulfonation.

The biphenyl scaffold is typically constructed via Suzuki-Miyaura cross-coupling , while sulfonation employs chlorosulfonic acid or sulfur trioxide. Benzimidazole rings are synthesized from o-phenylenediamine derivatives through cyclocondensation with carbonyl equivalents.

Synthetic Routes and Methodologies

Biphenyl Core Synthesis

The 4-methoxy-[1,1'-biphenyl] intermediate is synthesized via palladium-catalyzed coupling of 4-methoxyphenylboronic acid with 2-bromophenol derivatives. For example:
$$
\text{4-Methoxyphenylboronic acid} + \text{2-Bromophenol} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{4-Methoxy-[1,1'-biphenyl]-2-ol}
$$
This intermediate undergoes sulfonation using chlorosulfonic acid at 0–5°C to yield the disulfonyl chloride.

Benzimidazole Ring Formation

Benzimidazoles are prepared via cyclization of o-phenylenediamine with carboxylic acid derivatives. For instance, reacting o-phenylenediamine with methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate in DMSO at 80–85°C achieves >90% conversion.

Sulfonamide Coupling

The disulfonyl chloride intermediate reacts with benzimidazole derivatives under basic conditions. A representative procedure involves:
$$
\text{Disulfonyl chloride} + 2 \times \text{1H-Benzo[d]imidazole} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$
Triethylamine scavenges HCl, driving the reaction to completion.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Table 1: Impact of Bases on Sulfonamide Coupling
Base Solvent Temperature (°C) Yield (%) Purity (%)
Triethylamine THF 25 78 95
DBU DMSO 20 85 97
K$$2$$CO$$3$$ DMF 50 68 92

DBU (1,8-Diazabicycloundec-7-ene) in DMSO maximizes yield by enhancing nucleophilicity of the benzimidazole nitrogen.

Table 2: Solvent Screening for Cyclization
Solvent Reaction Time (h) Yield (%)
DMSO 12 91
Ethanol 24 75
Tetrahydrofuran 18 82

Polar aprotic solvents like DMSO improve solubility of intermediates and facilitate cyclization.

Analytical Characterization

1H NMR (400 MHz, DMSO-d$$_6$$):

  • δ 8.42 (s, 2H, imidazole-H)
  • δ 7.89–7.32 (m, 12H, biphenyl and benzimidazole-H)
  • δ 3.87 (s, 3H, OCH$$_3$$)

HPLC (C18 column, MeCN/H$$_2$$O): Retention time = 12.3 min, purity >98%.

Challenges and Mitigation Strategies

  • Impurity Formation : Hydrolysis of sulfonyl chlorides to sulfonic acids is minimized by maintaining anhydrous conditions.
  • Regioselectivity : Electron-donating methoxy groups direct sulfonation to the ortho and para positions, necessitating precise stoichiometric control.

Industrial-Scale Considerations

A patented protocol isolates the disulfonyl chloride intermediate via crystallization from isobutanol , achieving 55% yield with 99% purity. For coupling, tetrabutylammonium chloride accelerates reaction kinetics by phase-transfer catalysis.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The disulfonyl groups can be reduced to thiol groups.

    Substitution: The hydrogen atoms on the benzimidazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated biphenyl derivative, while reduction of the disulfonyl groups would yield a thiolated biphenyl derivative.

Scientific Research Applications

1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: A simpler analog with similar biological activities.

    4-methoxy-1,1’-biphenyl: Shares the biphenyl core but lacks the benzimidazole moieties.

    Disulfonylated biphenyls: Compounds with similar sulfonyl groups but different core structures.

Uniqueness

1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) is unique due to its combination of methoxy, disulfonyl, and benzimidazole groups, which confer distinct chemical and biological properties

Biological Activity

1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole) is a complex organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible applications as an antimicrobial and anticancer agent. This article reviews its biological activity, including mechanisms of action, in vitro studies, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a biphenyl core with methoxy and disulfonyl substitutions, along with two benzimidazole moieties. The presence of these functional groups is believed to enhance its biological activity through various mechanisms.

The biological activity of 1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole) is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or activation of biochemical pathways critical for cell growth and proliferation.

Proposed Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It potentially triggers apoptosis in cancer cells by disrupting mitochondrial membrane potential and releasing pro-apoptotic factors like cytochrome c into the cytosol.
  • Antimicrobial Activity : The compound may disrupt bacterial cell walls or interfere with essential metabolic processes.

Anticancer Activity

Research has highlighted the anticancer properties of compounds related to benzimidazoles. For instance, studies have shown that derivatives of benzimidazole exhibit significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
2gMDA-MB-23116.38
2aMDA-MB-231>100
3gMDA-MB-23121.93

The compound 2g demonstrated the best antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM, indicating strong potential for further development as an anticancer agent.

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. For example:

Bacterial StrainMIC (μg/mL)Reference
Streptococcus faecalis8
Staphylococcus aureus4
MRSA (Methicillin-resistant Staphylococcus aureus)4

These results demonstrate that the compound exhibits significant antibacterial activity at low concentrations.

Study on Antiproliferative Effects

A study focused on synthesizing various benzimidazole derivatives found that compounds similar to 1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole) showed promising results in inhibiting the growth of cancer cells. The study emphasized the importance of lipophilicity in enhancing biological activity due to improved membrane permeability.

Synergistic Effects

Another investigation revealed that certain derivatives exhibited synergistic effects when combined with standard antibiotics like ciprofloxacin against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, suggesting potential for combination therapies in treating infections alongside cancer treatments.

Q & A

Basic: What are the optimal synthetic routes for preparing 1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole), and how can yield and purity be maximized?

Answer:
The synthesis typically involves multi-step reactions, including sulfonation, coupling, and cyclization. Key steps include:

  • Sulfonation: Use chlorosulfonic acid under controlled temperatures (0–5°C) to introduce sulfonyl groups .
  • Coupling: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for biphenyl formation, employing tetrakis(triphenylphosphine)palladium(0) and Na₂CO₃ in a toluene/water mixture (80°C, 12–24 hours) .
  • Purification: Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity (>95%). Yield optimization (60–75%) requires strict control of reaction time and stoichiometric ratios of intermediates .

Basic: Which analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) verify proton environments and carbon frameworks. Aromatic protons typically appear at δ 7.2–8.5 ppm, with sulfonyl groups causing deshielding .
  • X-ray Crystallography: Single-crystal analysis (e.g., Cu-Kα radiation, 173 K) resolves bond lengths (C–C: ~1.39 Å) and dihedral angles, confirming biphenyl planarity .
  • High-Resolution Mass Spectrometry (HRMS): Accurate mass determination (e.g., [M+H]+) validates the molecular formula .

Basic: What methodologies are used for preliminary screening of biological activity in benzimidazole derivatives?

Answer:

  • Antimicrobial Assays: Broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC values: 2–16 µg/mL) .
  • Anti-inflammatory Testing: COX-2 inhibition assays (ELISA) using LPS-stimulated macrophages .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, IC₅₀: 10–50 µM) .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., sulfonation, coupling) be elucidated?

Answer:

  • Kinetic Studies: Monitor intermediates via in situ FT-IR or LC-MS to track sulfonation progress .
  • Isotopic Labeling: Use ³⁵S-labeled reagents to trace sulfonyl group incorporation .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) simulate transition states for Pd-catalyzed coupling steps, identifying rate-limiting stages .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets?

Answer:

  • Molecular Docking (AutoDock Vina): Screen against protein targets (e.g., DNA gyrase) using PDB structures. Key interactions include π-π stacking with benzimidazole and hydrogen bonding with sulfonyl groups .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS deviations)?

Answer:

  • Variable Temperature NMR: Identify dynamic processes (e.g., rotamerism) causing peak splitting .
  • Isotopic Purity Checks: Confirm reagent/deuterated solvent purity to rule out HRMS artifacts .
  • Elemental Analysis Cross-Validation: Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) to detect synthetic impurities .

Advanced: What strategies improve the pharmacokinetic profile of this compound through structural modification?

Answer:

  • Prodrug Design: Introduce ester groups (e.g., acetyl) at sulfonyl sites to enhance solubility, with in vitro hydrolysis studies in plasma .
  • PEGylation: Attach polyethylene glycol chains to reduce renal clearance, monitored via SEC-HPLC .

Advanced: How is regioselectivity achieved during electrophilic substitution on the benzimidazole core?

Answer:

  • Directing Group Effects: Methoxy groups on the biphenyl moiety orient electrophiles to the para position via resonance .
  • Lewis Acid Catalysis: Use AlCl₃ to polarize electrophiles (e.g., nitration), favoring substitution at electron-rich sites .

Advanced: What stability studies are essential for ensuring compound integrity under experimental conditions?

Answer:

  • Forced Degradation (ICH Q1A): Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Option 2), analyzing degradation products via HPLC-PDA .
  • pH Stability: Incubate in buffers (pH 1–13) for 24 hours; sulfonyl groups are prone to hydrolysis at pH >10 .

Advanced: How do structural variations in analogous compounds affect biological activity and physicochemical properties?

Answer:

  • SAR Studies: Replace methoxy with halogens (e.g., -F) to enhance antimicrobial activity (MIC improvement: 4-fold) .
  • LogP Analysis (HPLC): Measure hydrophobicity; biphenyl derivatives show higher LogP (3.5–4.2) vs. phenyl analogs (2.8–3.1), correlating with membrane permeability .

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